1-Bromo-3-(cyclohexylmethoxy)naphthalene
Description
1-Bromo-3-(cyclohexylmethoxy)naphthalene is a brominated naphthalene derivative featuring a cyclohexylmethoxy substituent at the 3-position. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Mizoroki–Heck) due to the bromine atom’s reactivity and the steric/electronic influence of the cyclohexylmethoxy group.
Properties
IUPAC Name |
1-bromo-3-(cyclohexylmethoxy)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c18-17-11-15(10-14-8-4-5-9-16(14)17)19-12-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGVSSTWUIRGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC3=CC=CC=C3C(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-3-(cyclohexylmethoxy)naphthalene typically involves the bromination of naphthalene followed by the introduction of the cyclohexylmethoxy group. One common method is the photobromination of naphthalene using molecular bromine, which yields 1-bromonaphthalene. This intermediate can then undergo further reactions to introduce the cyclohexylmethoxy group .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use efficient bromination techniques and subsequent functionalization to achieve high yields and purity.
Chemical Reactions Analysis
1-Bromo-3-(cyclohexylmethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(cyclohexylmethoxy)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as high refractive indices.
Biological Studies: It may be used in the study of biological pathways and interactions due to its structural properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclohexylmethoxy)naphthalene involves its ability to participate in various chemical reactions. The bromine atom and the cyclohexylmethoxy group play crucial roles in determining the reactivity and interaction of the compound with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
1-Bromo-2-methoxynaphthalene ():
- Molecular Formula : C₁₁H₉BrO
- Molecular Weight : 237.096 g/mol
- Substituents : Methoxy (-OCH₃) at 2-position.
- Reactivity : The proximity of bromine and methoxy groups may lead to intramolecular electronic effects, enhancing electrophilic substitution at specific positions. NMR data (δ 3.98 ppm for methoxy in ) suggests strong deshielding effects compared to cyclohexylmethoxy analogues.
1-Bromo-4-methoxynaphthalene ():
- Molecular Formula : C₁₁H₉BrO
- Molecular Weight : 237.096 g/mol
- Substituents : Methoxy at 4-position.
- Reactivity : Para-substitution reduces steric hindrance, making bromine more accessible for cross-coupling reactions. The methoxy group’s electron-donating nature activates the naphthalene ring for nucleophilic attack.
- Electronic Effects: The cyclohexylmethoxy group is less electron-donating than methoxy due to the alkyl chain’s inductive effects, which may moderate ring activation.
Reactivity in Cross-Coupling Reactions
- Mizoroki–Heck Reaction: 1-Bromo-3-(trifluoromethyl)benzene (): Achieved 99% yield in PdZn-ZnO-catalyzed hydrodebromination. The trifluoromethyl group’s electron-withdrawing nature enhances bromine’s leaving ability. 1-Bromo-3-(cyclohexylmethoxy)naphthalene: Expected to exhibit lower reactivity than trifluoromethyl analogues due to steric bulk and weaker electron withdrawal. Reaction optimization (e.g., ligand selection, temperature) would be critical .
Suzuki-Miyaura Coupling :
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-bromo-3-(cyclohexylmethoxy)naphthalene, and how do steric effects of the cyclohexylmethoxy group influence reaction yields?
- Methodology : The synthesis typically involves bromination of a pre-functionalized naphthalene derivative. For example, nucleophilic substitution at the 3-position of naphthalene using cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Steric hindrance from the cyclohexyl group may reduce reaction efficiency; optimizing solvent polarity (e.g., switching from DMF to THF) and using phase-transfer catalysts can mitigate this .
- Data Consideration : Monitor regioselectivity via LC-MS and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers differentiate 1-bromo-3-(cyclohexylmethoxy)naphthalene from structural isomers using spectroscopic techniques?
- Methodology :
- ¹H NMR : The cyclohexylmethoxy group shows distinct multiplet signals at δ 1.0–2.2 ppm (cyclohexyl protons) and a singlet for the methoxy methylene (δ ~3.8 ppm). Bromine’s deshielding effect shifts the adjacent naphthalene proton to δ 8.2–8.5 ppm .
- ¹³C NMR : The quaternary carbon adjacent to bromine appears at δ 125–130 ppm, while the cyclohexyl carbons span δ 20–35 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 333.07 (C₁₇H₂₀BrO⁺) .
Q. What are the recommended storage conditions to prevent degradation of 1-bromo-3-(cyclohexylmethoxy)naphthalene?
- Methodology : Store under inert gas (N₂ or Ar) at 2–8°C in amber glass vials to minimize light-induced decomposition. Purity degradation can be tracked via periodic TLC (silica gel, hexane/ethyl acetate 8:2) .
Advanced Research Questions
Q. How does the electron-withdrawing bromine substituent influence the reactivity of 1-bromo-3-(cyclohexylmethoxy)naphthalene in cross-coupling reactions?
- Methodology : Bromine activates the naphthalene ring for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids (e.g., phenylboronic acid) in THF/H₂O (3:1) at 70°C. The cyclohexylmethoxy group may slow coupling due to steric effects; increasing catalyst loading (5 mol%) improves yields .
- Data Contradictions : Some studies report <50% yields with bulky boronic acids, while others achieve >80% using microwave-assisted conditions (100°C, 30 min) .
Q. What strategies resolve conflicting reports on the compound’s cytotoxicity in in vitro assays?
- Methodology :
- Risk of Bias Assessment : Apply criteria from Table C-7 (e.g., randomization of doses, blinding during analysis) to evaluate study reliability .
- Dose-Response Analysis : Use MTT assays across multiple cell lines (e.g., HEK293, HeLa) with controls for solvent toxicity (e.g., DMSO <0.1%). IC₅₀ values vary significantly (10–100 µM), likely due to differences in cell membrane permeability .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., cytochrome P450 enzymes)?
- Methodology :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., CYP3A4) to simulate binding. The bromine atom forms hydrophobic interactions, while the cyclohexylmethoxy group may hinder access to the active site .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
